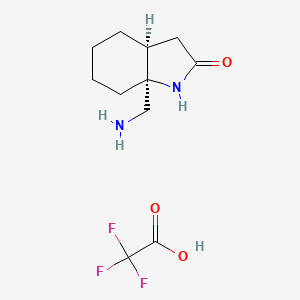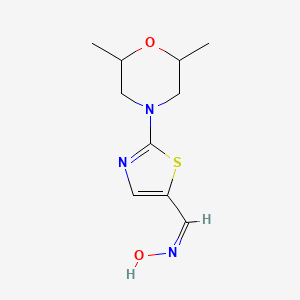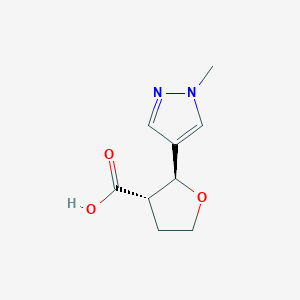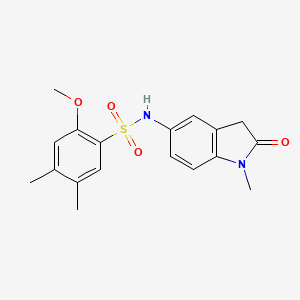
4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide, also known as FPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FPB is a derivative of benzamide and contains a piperazine ring, which makes it a promising candidate for various studies. In
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
A study explored the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, leading to compounds with antimicrobial, antilipase, and antiurease activities. This research signifies the compound's versatility in generating derivatives with potential therapeutic applications (Başoğlu et al., 2013).
Neuroimaging and Alzheimer's Disease
4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide was utilized as a molecular imaging probe to quantify serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients, suggesting its utility in diagnosing and understanding neurological conditions (Kepe et al., 2006).
Rapid Synthesis of Benzimidazoles
Research on the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles from 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine indicates the compound's role in creating benzimidazoles, which are important in pharmaceuticals (Menteşe et al., 2015).
Antimicrobial Analog Synthesis
A study involved synthesizing 5-arylidene derivatives starting with 4-fluoro-N-(4-methyl-5-(2-(4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)thiazol-2-yl)benzamide, demonstrating significant antimicrobial activity and highlighting the potential of fluorinated compounds in combating infections (Desai et al., 2013).
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .
Mode of Action
4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide acts as a highly potent selective full agonist at the 5-HT1A receptor . This means it binds to the receptor and activates it to produce a biological response . It possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism .
Biochemical Pathways
The activation of the 5-HT1A receptor by 4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide can lead to various downstream effects. These effects depend on the location of the receptor, as 5-HT1A receptors are found both presynaptically and postsynaptically
Result of Action
The activation of the 5-HT1A receptor by 4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide can lead to anxiolytic effects following central administration in vivo . This suggests that the compound could potentially be used in the treatment of anxiety disorders .
Biochemical Analysis
Biochemical Properties
4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide interacts with the 5-HT 1A receptor, a subtype of the serotonin receptor . It possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism .
Cellular Effects
The compound influences cell function by acting as a full agonist at the 5-HT 1A receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide exerts its effects at the molecular level by binding to the 5-HT 1A receptor . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition.
Properties
IUPAC Name |
4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)19(24)21-10-11-22-12-14-23(15-13-22)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFUQMYEGCASTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole](/img/structure/B2355938.png)
![Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2355939.png)


![1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2355944.png)



![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide](/img/no-structure.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}({[4-(trifluoromethyl)phenyl]methyl})amino)propanoic acid](/img/structure/B2355953.png)




